反式-3-氨基环丁烷羧酸盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

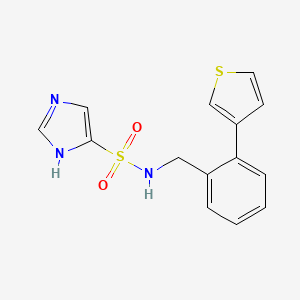

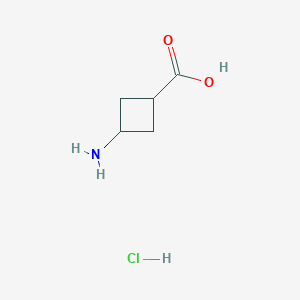

“trans-3-Aminocyclobutanecarboxylic acid hydrochloride” is a chemical compound with the CAS Number: 84182-60-5 . It has a molecular weight of 151.59 and its IUPAC name is 3-aminocyclobutanecarboxylic acid hydrochloride . The compound is a solid at room temperature .

Molecular Structure Analysis

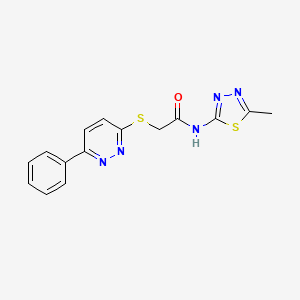

The InChI code for “trans-3-Aminocyclobutanecarboxylic acid hydrochloride” is 1S/C5H9NO2.ClH/c6-4-1-3 (2-4)5 (7)8;/h3-4H,1-2,6H2, (H,7,8);1H/t3-,4-; . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

“trans-3-Aminocyclobutanecarboxylic acid hydrochloride” is a solid at room temperature . and should be stored in a refrigerator .科学研究应用

- TMCA 作为一种潜在的抗麻醉剂已被研究。在一项研究中,合成了源自 TMCA 的新型反式-3,4,5-三甲氧基肉桂酰胺,并对其进行了评估。 其中一些化合物对谷氨酸诱导的神经毒性表现出显著的抑制作用,并在小鼠中表现出高抗麻醉活性 .

- TMCA 是远志根的成分,在日本传统汉方医学中用作镇静剂。 它抑制蓝斑中的去甲肾上腺素含量,从而产生镇静作用 .

抗麻醉活性

镇静作用

总之,反式-3-氨基环丁烷羧酸盐酸盐 (TMCA) 在抗麻醉研究、镇静作用、药物开发、肽合成、生物活性探索和神经保护研究方面具有广阔的前景。 其独特的性质使其成为进一步科学探索的引人入胜的化合物 。如果您需要有关任何特定应用的更详细的信息,请随时提出!

作用机制

The mechanism of action of trans-3-Aminocyclobutanecarboxylic acid hydrochloride is not fully understood. However, it is believed to interact with proteins and other biomolecules in a number of different ways. It is thought to form stable complexes with proteins and other biomolecules, which may then lead to changes in their structure and/or function. It is also believed to interact with membrane receptors, which may then lead to changes in the activity of the receptor.

Biochemical and Physiological Effects

The biochemical and physiological effects of trans-3-Aminocyclobutanecarboxylic acid hydrochloride are not fully understood. However, it is believed to have a number of different effects on the body. It is thought to have an anti-inflammatory effect, and may also have an effect on the immune system. It is also believed to have an effect on the metabolism of carbohydrates, proteins, and lipids.

实验室实验的优点和局限性

Trans-3-Aminocyclobutanecarboxylic acid hydrochloride has a number of advantages and limitations when used in laboratory experiments. One of the main advantages is its ability to form stable complexes with proteins and other biomolecules, which makes it ideal for studying the structure and function of these molecules. It is also relatively easy to synthesize and is relatively inexpensive. However, it is not very soluble in aqueous solutions, and it is not very stable in the presence of light or heat.

未来方向

The potential applications of trans-3-Aminocyclobutanecarboxylic acid hydrochloride are vast and there are a number of possible future directions for research. One potential direction is the use of trans-3-Aminocyclobutanecarboxylic acid hydrochloride in the development of new drugs and therapies, as it has already been used in the synthesis of various biologically active compounds. Another potential direction is the use of trans-3-Aminocyclobutanecarboxylic acid hydrochloride to study the structure and function of proteins and other biomolecules, as well as to investigate the mechanism of action of various drugs. Finally, trans-3-Aminocyclobutanecarboxylic acid hydrochloride could also be used in the development of new diagnostic tests and treatments for various diseases.

合成方法

Trans-3-Aminocyclobutanecarboxylic acid hydrochloride can be synthesized through a number of different methods. The most commonly used method is the condensation reaction of cyclobutane-1,2-dicarboxylic acid and an amine, such as 2-aminoethanol, in the presence of an acid catalyst. The reaction produces a cyclic amine and a carboxylic acid, which can then be hydrolyzed to form the trans-3-Aminocyclobutanecarboxylic acid hydrochloride.

安全和危害

The safety information for “trans-3-Aminocyclobutanecarboxylic acid hydrochloride” includes several hazard statements: H302, H315, H317, H319, H335 . Precautionary statements include P261, P280, P305, P338, P351 . The compound is classified under the GHS07 pictogram and has a signal word of "Warning" .

属性

IUPAC Name |

3-aminocyclobutane-1-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2.ClH/c6-4-1-3(2-4)5(7)8;/h3-4H,1-2,6H2,(H,7,8);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWZUMNAIAFBWKB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1N)C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84182-60-5, 1201190-01-3 |

Source

|

| Record name | (1r,3r)-3-aminocyclobutane-1-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-aminocyclobutane-1-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-(5-bromo-2-furoyl)piperidin-4-yl]-4-methoxybenzenesulfonamide](/img/structure/B2458810.png)

![3-Methyl-2,4-dioxo-1,3-diazaspiro[4.5]decane-8-carboxylic acid](/img/structure/B2458822.png)

![N-(3-isopropoxypropyl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2458823.png)

![2-(1-(tert-butyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B2458826.png)

![N-benzyl-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)butyramide](/img/structure/B2458827.png)

![3-Chloro-[1,2,4]triazolo[4,3-a]pyridine-7-carbonitrile](/img/structure/B2458832.png)